Dibutylamine hydrochloride
Overview
Description
Dibutylamine hydrochloride is an organic compound with the molecular formula C₈H₂₀ClN. It is the hydrochloride salt of dibutylamine, a secondary amine. This compound is commonly used in various chemical processes and industrial applications due to its unique properties.
Mechanism of Action
Target of Action
Dibutylamine hydrochloride is a derivative of butylamine . The primary target of butylamine is Candidapepsin-2, a yeast enzyme . .
Mode of Action
It’s known that amines like butylamine can interact with various biological targets through processes such as protonation or hydrogen bonding .
Biochemical Pathways
Amines, in general, can participate in a variety of biochemical reactions, including those involving enzymes and receptors .
Pharmacokinetics
It’s known that amines can be absorbed and distributed throughout the body, metabolized (often through processes like oxidation), and excreted .
Result of Action
Amines can have various effects at the molecular and cellular level, depending on their specific targets and the nature of their interactions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as pH can affect the protonation state of the amine, potentially influencing its interaction with targets . Additionally, Dibutylamine is known to be a colorless fluid with a fishy odor, used as a corrosion inhibitor, in the manufacturing of emulsifiers, and as a flotation agent .
Biochemical Analysis
Biochemical Properties
Dibutylamine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound is known to form stable complexes with divalent metals such as copper (II), which can be analyzed through potentiometric titration and X-ray diffraction . These interactions are crucial for understanding the compound’s role in biochemical processes.
Cellular Effects
This compound influences various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to enhance the efficiency of electrospray ionization in mass spectrometry analysis of plasma metabolite composition . This indicates its potential impact on cellular metabolic processes.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can act as a derivatization reagent in liquid chromatography-UV methods, forming stable urea derivatives for subsequent analysis . This highlights its role in modifying biomolecules at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability, degradation, and long-term effects on cellular function are important considerations. Studies have shown that this compound can be effectively analyzed using gas chromatography and thermal energy analysis, indicating its stability under specific conditions .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s role in enhancing the efficiency of mass spectrometry analysis of plasma metabolites suggests its involvement in metabolic processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dibutylamine hydrochloride can be synthesized by reacting dibutylamine with hydrochloric acid. The reaction typically occurs in an aqueous medium, where dibutylamine is dissolved in water, and hydrochloric acid is added dropwise. The reaction is exothermic and should be carried out under controlled conditions to avoid overheating. The resulting solution is then evaporated to obtain this compound as a crystalline solid.
Industrial Production Methods: In industrial settings, dibutylamine is often produced by passing ammonia and butanol over an alumina or silica catalyst at high temperatures (300-500°C) and under pressure. The dibutylamine is then reacted with hydrochloric acid to form this compound .
Types of Reactions:
Acid-Base Reactions: this compound, being a salt of a weak base and a strong acid, can undergo acid-base reactions. It can react with strong bases like sodium hydroxide to regenerate dibutylamine.
Substitution Reactions: Dibutylamine can undergo nucleophilic substitution reactions due to the presence of the amine group.
Common Reagents and Conditions:
Acid-Base Reactions: Sodium hydroxide or other strong bases.
Substitution Reactions: Alkyl halides or other electrophiles.
Major Products Formed:
From Acid-Base Reactions: Dibutylamine and water.
From Substitution Reactions: N-alkylated dibutylamine derivatives.
Scientific Research Applications
Dibutylamine hydrochloride is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: In the study of enzyme inhibition and protein interactions.
Medicine: As an intermediate in the synthesis of pharmaceuticals.
Industry: In the production of emulsifiers, corrosion inhibitors, and flotation agents.
Comparison with Similar Compounds
Butylamine: A primary amine with similar nucleophilic properties but different reactivity due to the absence of a second alkyl group.
Triethylamine: A tertiary amine with different steric and electronic properties, leading to different reactivity and applications.
Uniqueness: Dibutylamine hydrochloride is unique due to its balance of nucleophilicity and steric hindrance, making it suitable for specific applications where primary or tertiary amines may not be effective .
Properties
CAS No. |
6287-40-7 |
---|---|
Molecular Formula |
C8H20ClN |
Molecular Weight |
165.70 g/mol |
IUPAC Name |
N-butylbutan-1-amine;hydron;chloride |
InChI |
InChI=1S/C8H19N.ClH/c1-3-5-7-9-8-6-4-2;/h9H,3-8H2,1-2H3;1H |
InChI Key |
ODYNBECIRXXOGG-UHFFFAOYSA-N |
SMILES |
CCCCNCCCC.Cl |
Canonical SMILES |
[H+].CCCCNCCCC.[Cl-] |
6287-40-7 | |
Pictograms |
Irritant |
Related CAS |
111-92-2 (Parent) |
Synonyms |
di-n-butylamine dibutylamine dibutylamine hydrochloride dibutylamine phosphate (3:1) |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Dibutylamine Hydrochloride suitable for the synthesis of cage-like porous polymeric microspheres?
A1: this compound functions as a surfactant monomer due to its hydrophilic amine hydrochloride group and hydrophobic dibutyl chain. [] This dual nature allows it to participate in Water-in-Oil-in-Water (W/O/W) emulsion polymerization with hydrophobic monomers like styrene. [] The amphiphilic nature of this compound facilitates the formation of micelles, ultimately leading to the creation of porous structures within the polymer. []
Q2: How does the structure of these porous polymeric microspheres contribute to their application as catalyst scaffolds?
A2: The cage-like porous structure of these microspheres offers a high surface area, which is beneficial for catalyst loading and activity. [] Furthermore, the inherent quaternary ammonium moieties within the polymer, derived from this compound, provide sites for the anchoring of metal nanoparticles, like Palladium. [] This anchoring prevents aggregation and enhances the stability and reusability of the catalyst. []
Q3: Can you elaborate on the specific catalytic application explored in the research using these Palladium-loaded microspheres?
A3: The research demonstrates the efficacy of these Palladium-loaded porous polymeric microspheres as heterogeneous catalysts for the hydrogenation of nitrobenzene using hydrogen gas. [] The high surface area, combined with well-dispersed Palladium nanoparticles, contributes to efficient catalytic activity. [] Additionally, the robust nature of the polymer allows for catalyst reusability, highlighting a significant advantage of this system. []
Q4: Were there any studies on the effect of this compound concentration on the properties of the resulting polymer?
A4: While the provided abstracts do not specify the exact effects of varying this compound concentration, it's reasonable to expect that the ratio of surfactant monomer to hydrophobic monomer would influence the size and pore volume of the resulting microspheres. [] Further investigation into this aspect could optimize the polymer properties for specific catalytic applications.
Q5: What are the potential benefits of using a one-stage synthesis method with this compound for this application?
A5: The one-stage synthesis method using this compound offers a simplified approach compared to multi-step processes. [] This simplification can translate to reduced production costs and time, making it a potentially attractive option for large-scale applications. [] Further research could explore the scalability and economic viability of this approach.
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